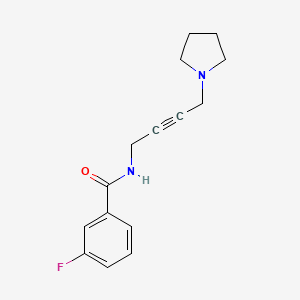

3-fluoro-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

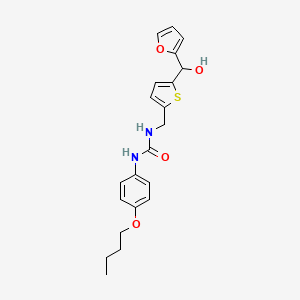

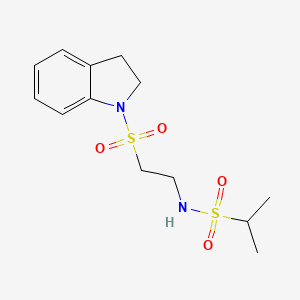

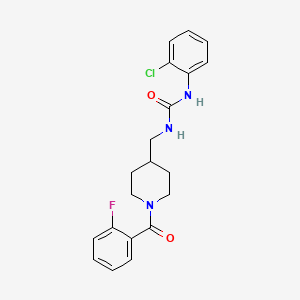

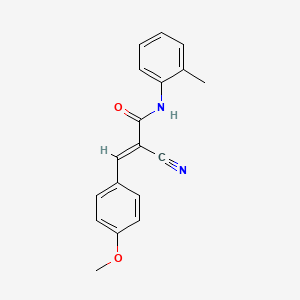

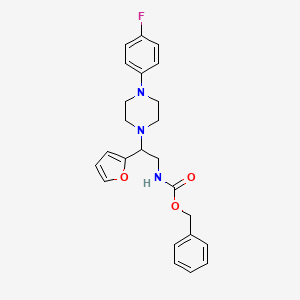

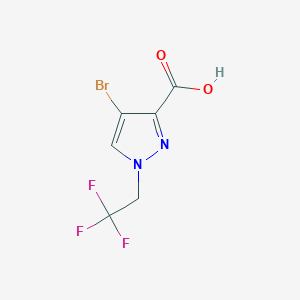

Molecular Structure Analysis

The molecular structure of “3-fluoro-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzamide” would consist of a benzene ring substituted with a fluoro group at the 3-position and an amide group at the 1-position. The amide group would be further substituted with a 4-(pyrrolidin-1-yl)but-2-yn-1-yl group .Scientific Research Applications

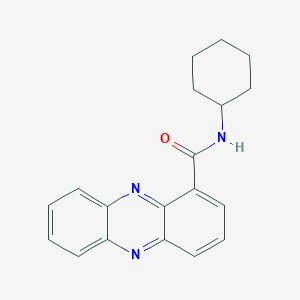

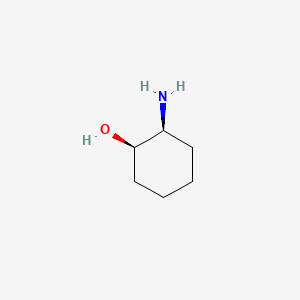

Stereoselective Synthesis

The stereoselective synthesis of key intermediates for the development of antibiotics showcases the application of similar compounds in creating potent treatments against multidrug-resistant organisms. The synthesis involves catalytic asymmetric hydrogenation and substitution reactions, highlighting the compound's role in synthesizing medically relevant molecules (Lall et al., 2012).

Histone Deacetylase Inhibition

Research into benzamide derivatives, including compounds structurally related to 3-fluoro-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzamide, has revealed potential in treating cancer through histone deacetylase inhibition. These compounds exhibit marked in vivo antitumor activity, providing a novel chemotherapeutic strategy for cancers insensitive to traditional treatments (Saito et al., 1999).

Photophysical Properties

The study of benzamide-based BF2 complexes demonstrates the photophysical applications of similar compounds. These complexes emit blue fluorescence and are explored for their potential in organic materials and biological applications, illustrating the compound's versatility in materials science (Yamaji et al., 2017).

Radiosynthesis Applications

Compounds with the 3-fluoro-2-hydroxypropyl moiety, related to this compound, have been used in the radiosynthesis of clinical tracers for imaging, such as [18F]FMISO and [18F]PM-PBB3. These tracers are used for detecting hypoxia and tau pathology, respectively, showcasing the compound's relevance in advancing diagnostic imaging techniques (Ohkubo et al., 2021).

Future Directions

The future directions for research on “3-fluoro-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzamide” could include further exploration of its synthesis, chemical reactions, and potential biological activities. Given the wide range of pharmacological properties exhibited by benzamides and their derivatives, this compound could be of interest in drug discovery and development .

properties

IUPAC Name |

3-fluoro-N-(4-pyrrolidin-1-ylbut-2-ynyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17FN2O/c16-14-7-5-6-13(12-14)15(19)17-8-1-2-9-18-10-3-4-11-18/h5-7,12H,3-4,8-11H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNFJJUVELJVMAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC#CCNC(=O)C2=CC(=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-chlorobenzyl)sulfanyl]-8,9,13b,14-tetrahydro-6H-[1,2,4]triazolo[5'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinolin-6-one](/img/structure/B2654801.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-4-(phenylthio)butanamide](/img/structure/B2654802.png)

![2-(2-(Dimethylamino)ethyl)-6,7-dimethyl-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2654808.png)

![1-(biphenyl-4-yl)-2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)ethanone](/img/structure/B2654813.png)

![2-(4-acetylpiperazin-1-yl)-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxoacetamide](/img/structure/B2654817.png)

![ethyl 4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2654823.png)